4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol
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Overview
Description
4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol is an organic compound belonging to the class of stilbenes. Stilbenes are characterized by a 1,2-diphenylethylene moiety and are derived from the common phenylpropene skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 3,4-dihydroxyphenethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps such as recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of various chemical products
Mechanism of Action
The mechanism of action of 4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as leukotriene A-4 hydrolase, influencing inflammatory pathways.
Pathways Involved: It may modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage
Comparison with Similar Compounds
Similar Compounds
Fenoterol: A β2-adrenergic agonist with a similar phenolic structure but different pharmacological properties.
4-[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol: Another compound with a similar core structure but different substituents, leading to varied chemical reactivity and applications
Uniqueness
4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol is unique due to its specific arrangement of hydroxyl groups and ethyl linkage, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
Molecular Formula |
C14H14O3 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H14O3/c15-12-6-2-10(3-7-12)1-4-11-5-8-13(16)9-14(11)17/h2-3,5-9,15-17H,1,4H2 |
InChI Key |
ZBYRZPASDFSAJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=C(C=C(C=C2)O)O)O |
Origin of Product |
United States |
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